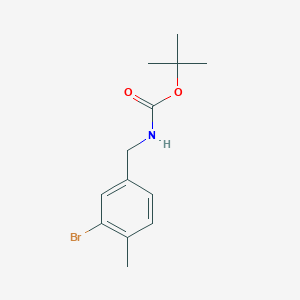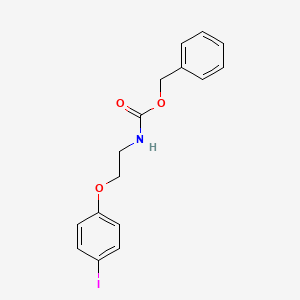
Benzyl (2-(4-iodophenoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(4-iodophenoxy)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, an iodophenoxy group, and an ethyl linkage, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2-(4-iodophenoxy)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(4-iodophenoxy)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
Benzyl chloroformate+2-(4-iodophenoxy)ethylamine→Benzyl (2-(4-iodophenoxy)ethyl)carbamate+HCl
Industrial Production Methods
Industrial production methods for carbamates often involve the use of phosgene or its derivatives. due to the toxic nature of phosgene, alternative methods such as the use of carbonylimidazolide in water have been developed. This method provides an efficient and general approach for the preparation of carbamates without the need for an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(4-iodophenoxy)ethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The iodophenoxy group can be oxidized to form iodoquinones.
Reduction: The iodophenoxy group can be reduced to phenoxy groups.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iodophenoxy group can yield iodoquinones, while reduction can yield phenoxy derivatives .
Scientific Research Applications
Benzyl (2-(4-iodophenoxy)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of benzyl (2-(4-iodophenoxy)ethyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be installed and removed under relatively mild conditions, making it useful in various synthetic applications. The molecular targets and pathways involved depend on the specific application and the nature of the compound being protected .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the iodophenoxy group.
2-(4-Iodophenoxy)ethyl carbamate: Similar structure but lacks the benzyl group.
Phenyl carbamate: Similar structure but lacks the ethyl linkage and iodophenoxy group.
Uniqueness
Benzyl (2-(4-iodophenoxy)ethyl)carbamate is unique due to the presence of both the benzyl and iodophenoxy groups, which provide additional reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
benzyl N-[2-(4-iodophenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO3/c17-14-6-8-15(9-7-14)20-11-10-18-16(19)21-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWCBUJKRWXOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
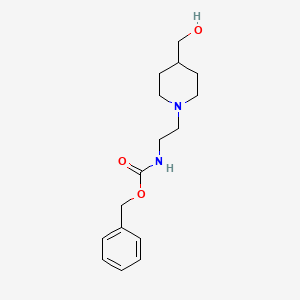
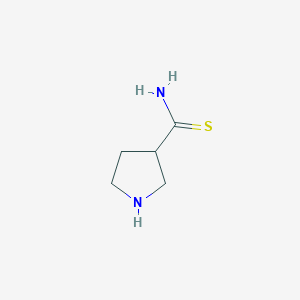
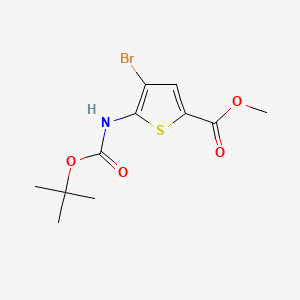
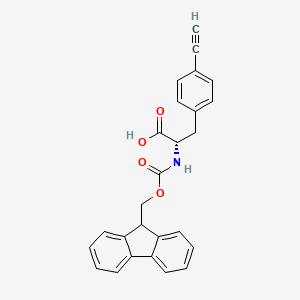
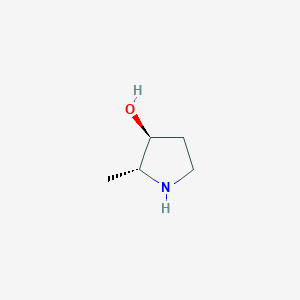

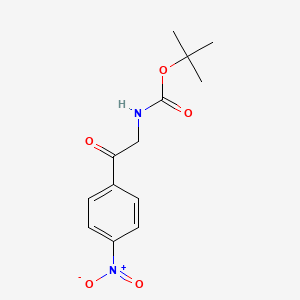
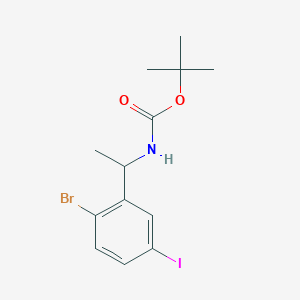
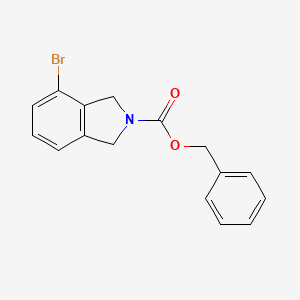
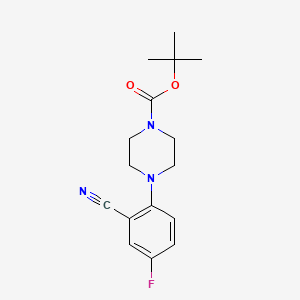
![tert-butyl N-[1-(4-fluorobenzoyl)cyclopropyl]carbamate](/img/structure/B8148439.png)
![benzyl N-[2-(3-bromophenyl)-2-oxoethyl]carbamate](/img/structure/B8148446.png)

